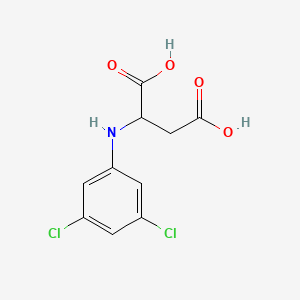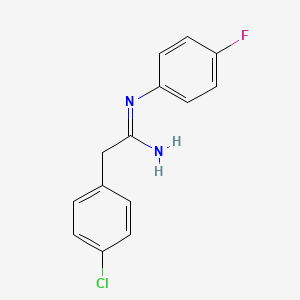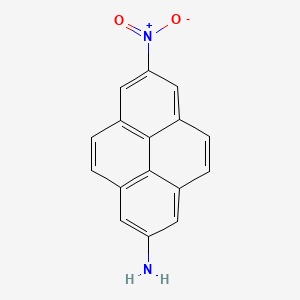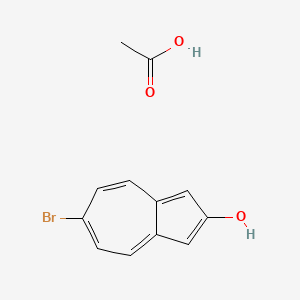
Acetic acid;6-bromoazulen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;6-bromoazulen-2-ol is a compound that combines the properties of acetic acid and 6-bromoazulen-2-ol. Acetic acid is a well-known organic acid with a pungent smell and is commonly used in various industrial and household applications. 6-bromoazulen-2-ol is a brominated derivative of azulene, a bicyclic aromatic hydrocarbon known for its deep blue color and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position on the azulene ring . The subsequent introduction of the acetic acid group can be carried out through esterification or other suitable organic reactions.
Industrial Production Methods
Industrial production of acetic acid;6-bromoazulen-2-ol may involve large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often using catalysts and specific reaction conditions to enhance efficiency and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;6-bromoazulen-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the brominated azulene structure.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Acetic acid;6-bromoazulen-2-ol has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its antimicrobial and anti-inflammatory properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of acetic acid;6-bromoazulen-2-ol involves its interaction with specific molecular targets. The bromine atom and the azulene ring play crucial roles in its reactivity and interactions. The compound can participate in various biochemical pathways, influencing cellular processes and exhibiting biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread industrial and household applications.
Azulene: A bicyclic aromatic hydrocarbon known for its deep blue color and unique chemical properties.
6-bromoazulene: A brominated derivative of azulene with distinct chemical reactivity.
Uniqueness
Acetic acid;6-bromoazulen-2-ol is unique due to the combination of the acetic acid moiety and the brominated azulene structure. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
139423-55-5 |
|---|---|
Fórmula molecular |
C12H11BrO3 |
Peso molecular |
283.12 g/mol |
Nombre IUPAC |
acetic acid;6-bromoazulen-2-ol |
InChI |
InChI=1S/C10H7BrO.C2H4O2/c11-9-3-1-7-5-10(12)6-8(7)2-4-9;1-2(3)4/h1-6,12H;1H3,(H,3,4) |
Clave InChI |
JYIJYUXLKAVZLY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C1=CC2=CC(=CC2=CC=C1Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl [3-(4-methoxybenzoyl)-2-benzofuran-1-yl]acetate](/img/structure/B14284328.png)
![3-(Trimethylsilyl)[1,1'-biphenyl]-2-yl diethylcarbamate](/img/structure/B14284333.png)

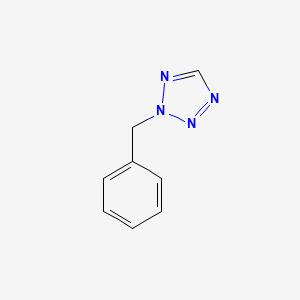
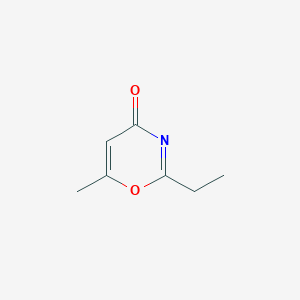
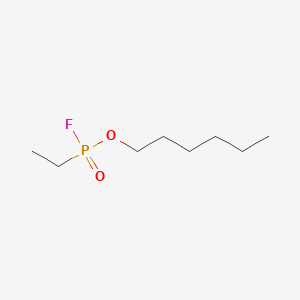
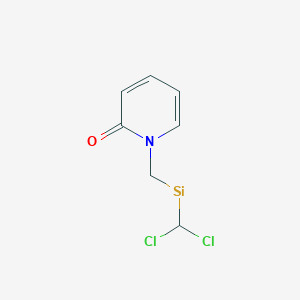
![5-Phenyl-5,6-dihydro-2H-cyclobuta[f][1,3]benzodioxol-5-ol](/img/structure/B14284376.png)
![1,3-Bis[bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ol](/img/structure/B14284388.png)
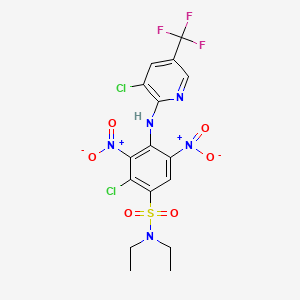
![N-(4-Cyanophenyl)-N'-cyclooctyl-N''-[(2H-tetrazol-5-yl)methyl]guanidine](/img/structure/B14284396.png)
